5-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole
Overview
Description
5-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole: is an organic compound with the molecular formula C8H5BrF2O2 and a molecular weight of 251.02 g/mol . This compound is characterized by the presence of bromine, fluorine, and a dioxole ring, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole typically involves the bromination of 2,2-difluoro-4-methylbenzo[d][1,3]dioxole. This reaction is carried out under controlled conditions using bromine or a bromine-containing reagent . The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity . The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of difluoro-4-methylbenzo[d][1,3]dioxole.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Products include 5-amino-2,2-difluoro-4-methylbenzo[d][1,3]dioxole, 5-thio-2,2-difluoro-4-methylbenzo[d][1,3]dioxole, and 5-alkoxy-2,2-difluoro-4-methylbenzo[d][1,3]dioxole.
Oxidation Reactions: Products include this compound-4-carboxylic acid and this compound-4-one.
Reduction Reactions: The major product is 2,2-difluoro-4-methylbenzo[d][1,3]dioxole.
Scientific Research Applications
5-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound contribute to its reactivity and ability to form stable intermediates . The dioxole ring structure allows for interactions with various enzymes and receptors, making it a versatile compound in biochemical and pharmacological studies .
Comparison with Similar Compounds
5-Bromo-2,2-difluoro-1,3-benzodioxole: Similar in structure but lacks the methyl group at the 4-position.
2,2-Difluoro-4-methylbenzo[d][1,3]dioxole: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole-4-carboxylic acid: An oxidized derivative of the compound.
Uniqueness: this compound is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and versatility in chemical reactions. The methyl group at the 4-position also contributes to its distinct chemical properties and applications .
Properties
IUPAC Name |
5-bromo-2,2-difluoro-4-methyl-1,3-benzodioxole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c1-4-5(9)2-3-6-7(4)13-8(10,11)12-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGDTIYYEFNNBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(O2)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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